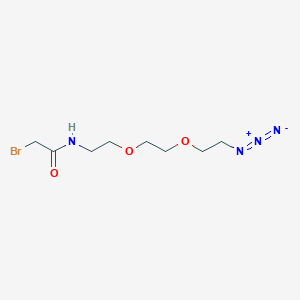

Bromoacetamido-PEG2-Azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrN4O3 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-bromoacetamide |

InChI |

InChI=1S/C8H15BrN4O3/c9-7-8(14)11-1-3-15-5-6-16-4-2-12-13-10/h1-7H2,(H,11,14) |

InChI Key |

KQMMHVXOQNRZPX-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromoacetamido-PEG2-azide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. Its architecture features a bromoacetamido group for selective alkylation of thiol-containing residues, such as cysteine, and a terminal azide (B81097) for bioorthogonal "click chemistry" reactions. A hydrophilic di-polyethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between conjugated molecules. This guide details the core mechanism of action, provides key reaction parameters, outlines experimental protocols, and illustrates the reaction workflows for effective implementation in research and drug development.

Core Mechanism of Action

The utility of Bromoacetamido-PEG2-Azide lies in its two distinct reactive ends, enabling a two-step conjugation strategy. This approach allows for the precise and stable linking of two different molecules, typically a protein or peptide to another molecule functionalized with an alkyne group.

Step 1: Thiol Alkylation via the Bromoacetamido Group

The primary reaction involves the bromoacetamido moiety, which is a highly reactive electrophile that readily undergoes nucleophilic substitution.[1][2] It demonstrates high chemoselectivity for the thiol group (-SH) of cysteine residues within proteins and peptides.[3][4]

The mechanism proceeds via an SN2 reaction where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bonded to the bromine. This action displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a stable and irreversible thioether bond.[3]

Key characteristics of this reaction include:

-

pH Dependence: The reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0).[5][6] In this range, the thiol group (pKa ≈ 8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion (S-), significantly accelerating the rate of alkylation.[4][7]

-

Selectivity: While the bromoacetyl group is highly reactive towards thiols, it can show some reactivity towards other nucleophiles like histidine or lysine (B10760008) at higher pH values. However, by controlling the pH, high selectivity for cysteine can be achieved.[6]

-

Stability: The resulting thioether linkage is a robust covalent bond, stable under a wide range of physiological and experimental conditions.

The Role of the PEG2 Spacer

The di-polyethylene glycol (PEG2) linker serves several critical functions:

-

Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[5][8]

-

Flexibility and Spacing: The linker provides a flexible spacer arm between the two conjugated molecules. This separation can be crucial for maintaining the biological activity and proper folding of a conjugated protein by minimizing steric hindrance.

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules.

Step 2: Bioorthogonal Ligation via the Azide Group

Once the linker is covalently attached to the first molecule via the thiol-alkylation step, the terminal azide group becomes available for a second, independent reaction. The azide functional group is exceptionally stable and largely inert to biological molecules, making it an ideal handle for bioorthogonal chemistry.[9][10]

The most common application for the azide group is Click Chemistry .[1][2] This refers to a class of reactions that are highly efficient, specific, and can be performed in aqueous environments under mild conditions.[11] The two primary forms are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst.[12][13] The reaction is extremely efficient and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in living systems, a metal-free version can be used.[11][13] This reaction employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts directly with the azide, driven by the release of ring strain.[11][14]

Quantitative Data and Reaction Parameters

The following table summarizes key quantitative parameters relevant to the two-step conjugation process. These values are compiled from studies of similar reactive groups and provide a general guideline for experimental design.

| Parameter | Thiol-Bromoacetamide Reaction | Azide-Alkyne Click Chemistry (CuAAC) |

| Optimal pH | 7.5 - 9.0[6] | 4.0 - 8.0[9] |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Temperature | 4°C to Room Temperature | Room Temperature |

| Required Reagents | Thiol-containing molecule, Bromoacetamido-PEG2-Azide | Azide-linked molecule, Alkyne-linked molecule, CuSO₄, Sodium Ascorbate (reducing agent), Ligand (e.g., THPTA)[9] |

| **Rate Constant (k₂) ** | ~10¹ - 10² M⁻¹s⁻¹ (pH dependent) | ~10³ - 10⁵ M⁻¹s⁻¹ |

| Bond Formed | Thioether | 1,2,3-Triazole |

| Bond Stability | High | Very High |

Detailed Experimental Protocols

Protocol: Cysteine-Directed Protein Labeling

This protocol provides a general framework for labeling a protein containing an accessible cysteine residue with Bromoacetamido-PEG2-Azide.

Materials:

-

Protein with a free cysteine residue (e.g., Antibody, Enzyme)

-

Bromoacetamido-PEG2-Azide

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0, containing 1-5 mM EDTA. (Note: Avoid buffers with primary amines like Tris if the second step involves NHS chemistry).

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

-

Quenching Reagent: L-cysteine or 2-Mercaptoethanol.

-

Desalting column (e.g., PD-10) for purification.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the linker.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: TCEP does not need to be removed before conjugation. If using DTT, it must be removed via a desalting column prior to adding the linker.

-

-

Linker Preparation:

-

Prepare a 10-20 mM stock solution of Bromoacetamido-PEG2-Azide in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes.

-

-

Purification:

-

Remove the excess linker and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions. The resulting product is the azide-functionalized protein, ready for the next step.

-

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.

Materials:

-

Azide-functionalized protein (from Protocol 3.1)

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Prepare Click-Chemistry Cocktail:

-

In a microcentrifuge tube, combine the required volumes of CuSO₄ and THPTA ligand. Mix well. A 4:1 or 5:1 molar ratio of ligand to copper is common.

-

Add the Sodium Ascorbate to reduce Cu(II) to the active Cu(I) state. The solution may turn a faint yellow.

-

-

Conjugation Reaction:

-

To the azide-functionalized protein in the reaction buffer, add the alkyne-containing molecule (typically 2-10 fold molar excess).

-

Add the freshly prepared click-chemistry cocktail to the protein solution to initiate the reaction. Final concentrations are typically in the range of 0.1-1 mM Copper.

-

Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

-

-

Purification:

-

Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.

-

Mandatory Visualizations

Caption: Overall reaction scheme for Bromoacetamido-PEG2-Azide conjugation.

Caption: Experimental workflow for a two-step bioconjugation reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromoacetamido-PEG2-azide, 932741-12-3 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. 点击化学试剂概述 [sigmaaldrich.com]

- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

The Dual-Action Connector: A Technical Guide to Bromoacetamido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the bifunctional nature of Bromoacetamido-PEG2-Azide, a versatile heterobifunctional crosslinker pivotal in the advancement of bioconjugation, drug delivery, and the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Characteristics

Bromoacetamido-PEG2-Azide is a molecule engineered with two distinct reactive functional groups at opposite ends of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a sequential and controlled conjugation of two different molecules.

Table 1: Physicochemical Properties of Bromoacetamido-PEG2-Azide

| Property | Value | Source |

| Chemical Formula | C8H15BrN4O3 | --INVALID-LINK-- |

| Molecular Weight | 295.1 g/mol | --INVALID-LINK-- |

| CAS Number | 932741-12-3 | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Conditions | -20°C, protected from moisture | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | --INVALID-LINK-- |

The core of its functionality lies in its two terminal groups:

-

Bromoacetamido Group: This functional group is highly reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1] The bromide ion serves as an excellent leaving group, facilitating a rapid and efficient conjugation.[1]

-

Azide (B81097) Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2] The azide group can react with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[2][3]

The short PEG2 spacer enhances the water solubility of the molecule and the resulting conjugate, which is often beneficial for biological applications.[4]

The Bifunctional Reaction Mechanism

The orthogonal reactivity of the bromoacetamido and azide groups allows for a two-step sequential conjugation strategy. This is a significant advantage as it prevents the formation of undesired homodimers and allows for the precise assembly of complex biomolecular architectures.

Quantitative Data on Reactivity

The efficiency of conjugation reactions is paramount in bioconjugate chemistry. The following tables summarize key quantitative data regarding the reactivity of the functional groups present in Bromoacetamido-PEG2-Azide.

Bromoacetamide-Thiol Reaction Kinetics

The reaction of the bromoacetamido group with thiols is known to be efficient and proceeds under mild conditions. The reaction rate is pH-dependent, with higher pH values leading to a faster reaction due to the increased concentration of the more nucleophilic thiolate anion.[5]

Table 2: Second-Order Rate Constants for Haloacetamide-Thiol Reactions

| Haloacetamide | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Chloroacetamide | Cysteine | 7.4 | 30 | 0.0959 |

| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1 - 10 |

Data suggests that bromoacetamides react approximately one to two orders of magnitude faster than chloroacetamides with thiols.[1]

Table 3: pH Influence on Bromoacetamide Reactivity with Cysteine

| pH | Relative Reactivity | Selectivity for Cysteine |

| 6.5 | Moderate | High, as the thiol group is more readily deprotonated than amino groups. |

| 7.5-8.5 | Optimal | Good balance between high reaction rate and selectivity for cysteine over other nucleophilic residues like lysine (B10760008) and histidine. [5] |

| > 9.0 | High | Decreased, as other nucleophilic groups (e.g., lysine ε-amino group) become deprotonated and more reactive.[5] |

Azide-Alkyne Click Chemistry Efficiency

The choice between Copper(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry depends on the specific application, particularly the tolerance of the biomolecules to copper ions.

Table 4: Comparative Efficiency of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) ions | None (relies on ring strain of the alkyne) |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[6] | Slower than CuAAC, highly dependent on the cyclooctyne (B158145) structure.[6] |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity. | Excellent, widely used for live-cell labeling and in vivo studies.[6][7] |

| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Efficiency in Proteomics | Often more powerful with higher protein identification.[8] | Can have higher background due to side reactions of the strained alkyne with thiols.[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Bromoacetamido-PEG2-Azide. Below are generalized protocols for its use in bioconjugation.

Protocol for Thiol-Reactive Conjugation

This protocol describes the first step of the sequential conjugation: reacting the bromoacetamido group with a thiol-containing molecule (e.g., a protein with cysteine residues).

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Bromoacetamido-PEG2-Azide.

-

Anhydrous DMSO or DMF.

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5).

-

Quenching solution (e.g., 1 M N-acetylcysteine or β-mercaptoethanol).

-

Desalting column for purification.

Procedure:

-

Protein Preparation: If the protein buffer contains thiol-containing reagents (like DTT), they must be removed via dialysis or a desalting column into the reaction buffer.

-

Linker Preparation: Prepare a stock solution of Bromoacetamido-PEG2-Azide (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG2-Azide stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching: Add an excess of the quenching solution to react with any unreacted bromoacetamido groups.

-

Purification: Purify the resulting azide-functionalized protein using a desalting column to remove excess linker and quenching reagent.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.

Protocol for Azide-Alkyne Click Chemistry (SPAAC)

This protocol outlines the second step: reacting the azide-functionalized intermediate with a molecule containing a strained alkyne (e.g., DBCO).

Materials:

-

Azide-functionalized molecule (from the previous step).

-

DBCO-functionalized molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized molecule.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically complete within this timeframe.

-

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules.

-

Characterization: Characterize the final conjugate using methods like SDS-PAGE, MS, and HPLC to confirm successful conjugation and purity.[9]

Applications in Drug Development

The unique properties of Bromoacetamido-PEG2-Azide make it an invaluable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bromoacetamido group can react with a cysteine residue on the antibody, and the azide group can be used to attach the drug via click chemistry.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Bromoacetamido-PEG2-Azide can serve as the linker connecting the target protein binder and the E3 ligase ligand.

Stability and Selectivity

The thioether bond formed from the bromoacetamide-thiol reaction is highly stable under physiological conditions and is not prone to the retro-Michael reaction that can occur with maleimide-based conjugates.[10] The triazole linkage formed via click chemistry is also exceptionally stable. The selectivity of the bromoacetamide group for thiols can be optimized by controlling the reaction pH, typically between 7.5 and 8.5, to minimize off-target reactions with other nucleophilic amino acid residues.[5]

Conclusion

Bromoacetamido-PEG2-Azide is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its bifunctional nature, coupled with the high efficiency and orthogonality of its reactive groups, enables the precise construction of complex bioconjugates. A thorough understanding of its reactivity, optimal reaction conditions, and appropriate analytical techniques is essential for its successful implementation in the development of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoacetamido-PEG2-azide, 932741-12-3 | BroadPharm [broadpharm.com]

- 4. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Bromoacetamido-PEG2-Azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its architecture, featuring a bromoacetamide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal azide (B81097), enables the covalent linkage of molecules through distinct chemical reactions. The bromoacetamide moiety readily reacts with thiol groups, such as those on cysteine residues in proteins, while the azide group allows for attachment to alkyne-containing molecules via "click chemistry." Understanding the solubility and stability of this linker is paramount for its effective use in developing robust and reliable bioconjugates. This guide provides an in-depth overview of these critical characteristics.

Core Characteristics

The functionality of Bromoacetamido-PEG2-Azide is dictated by its three key components: the bromoacetamide group, the PEG2 spacer, and the azide terminus. The interplay of these groups defines the linker's behavior in various chemical environments.

Chemical Structure and Functional Groups

Caption: Diagram illustrating the functional components of the Bromoacetamido-PEG2-Azide linker.

Solubility Profile

The solubility of Bromoacetamido-PEG2-Azide is a critical parameter for its handling and reaction efficiency. The presence of the hydrophilic PEG2 spacer significantly influences its solubility in aqueous and organic media.[1][2]

Qualitative Solubility

| Solvent Class | Solvent | Solubility |

| Aqueous | Water, Buffers (e.g., PBS) | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] Longer PEG chains are known to further increase hydrophilicity.[4] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble.[4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble.[4][5] | |

| Dimethylacetamide (DMAC) | Soluble.[4][5] | |

| Acetonitrile (ACN) | Soluble.[5] | |

| Polar Protic | Methanol (MeOH) | Soluble.[4] |

| Nonpolar/Halogenated | Dichloromethane (DCM) | Soluble.[4][5] |

| Chloroform | Soluble.[4] | |

| Tetrahydrofuran (THF) | Soluble.[5] |

Note: For practical applications, it is recommended to prepare stock solutions in a dry organic solvent such as DMSO or DMF and then dilute into the desired aqueous reaction buffer.

Stability Characteristics

The stability of Bromoacetamido-PEG2-Azide and its resulting conjugates is a multi-faceted consideration, dependent on the integrity of each of its chemical moieties under various conditions such as pH, temperature, and the presence of other chemical species.

Stability of Functional Groups

Caption: Overview of the stability of the different chemical parts of the linker.

-

Bromoacetamide Group: This group is reactive towards nucleophiles, particularly thiols. For specific conjugation to cysteines, reactions are typically carried out at a pH greater than 8.0.

-

Thioether Bond (Post-conjugation): The thioether bond formed upon reaction of the bromoacetamide with a thiol is highly robust and stable under physiological conditions.[6] It is significantly less susceptible to exchange reactions with endogenous thiols compared to linkages formed by maleimide (B117702) chemistry.[6]

-

Amide Bond: The amide linkage within the molecule is exceptionally stable under physiological pH (approximately 7.4).[6]

-

PEG Spacer: The di-ethylene glycol spacer is hydrophilic and generally considered biochemically inert and stable.

-

Azide Group: The azide moiety is stable under a wide range of reaction conditions, making it suitable for subsequent click chemistry.[7] However, for in vivo applications, it's important to consider that azides can be slowly reduced by certain enzymes (e.g., cytochrome P450s) or reducing agents present in biological systems.[6]

Storage and Handling

For optimal stability, Bromoacetamido-PEG2-Azide should be stored under the following conditions:

-

Short-term (days to weeks): Dry, dark, at 0 - 4°C.[1]

-

Long-term (months to years): Dry, dark, at -20°C.[1]

It is typically shipped at ambient temperature as a non-hazardous chemical.[1] Similar PEGylated compounds are known to be hygroscopic, so it is advisable to minimize exposure to moisture.[8]

Experimental Protocols

While specific, validated protocols for Bromoacetamido-PEG2-Azide are proprietary to manufacturers, the following are generalized methodologies for assessing the solubility and stability of similar bifunctional linkers.

Protocol for Solubility Determination (Adapted from the Shake-Flask Method)

This method is considered a reliable way to determine the thermodynamic solubility of a compound.

Caption: A generalized experimental workflow for determining the solubility of the linker.

-

Materials: Bromoacetamido-PEG2-Azide, chosen solvents (e.g., water, PBS, DMSO), vials, shaker/agitator, centrifuge or syringe filters, analytical instrumentation (e.g., HPLC-UV).

-

Procedure: a. Add an excess amount of Bromoacetamido-PEG2-Azide to a known volume of the solvent in a sealed vial. b. Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. Separate the undissolved solid from the solution by centrifugation or filtration. d. Carefully collect a known volume of the supernatant. e. Dilute the supernatant if necessary and determine the concentration of the dissolved linker using a calibrated analytical method.

Protocol for Stability Assessment (pH and Temperature)

This protocol outlines a general approach to evaluating the stability of the linker under different conditions.

-

Materials: Bromoacetamido-PEG2-Azide, a range of buffers with different pH values (e.g., pH 4, 7.4, 9), temperature-controlled incubators, analytical instrumentation (e.g., HPLC-UV, LC-MS).

-

Procedure: a. Prepare stock solutions of Bromoacetamido-PEG2-Azide in a suitable organic solvent (e.g., DMSO). b. Dilute the stock solution to a final known concentration in the different pH buffers. c. Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C). d. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and quench any potential degradation (e.g., by freezing or adding a quenching agent). e. Analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact Bromoacetamido-PEG2-Azide remaining. f. The degradation rate can be determined by plotting the percentage of the remaining linker against time.

Conclusion

Bromoacetamido-PEG2-Azide is a versatile crosslinker with favorable solubility and stability profiles for many applications in bioconjugation. Its hydrophilic PEG spacer enhances aqueous solubility, while the robust nature of the amide and the resulting thioether bonds contribute to the stability of its conjugates. While the azide group is generally stable, its potential for in vivo reduction should be considered in the design of long-term applications. The provided technical information and generalized protocols serve as a valuable resource for researchers and drug developers in the effective application of this important chemical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]

- 6. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Features of Bromoacetamido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromoacetamido-PEG2-Azide, a heterobifunctional crosslinker pivotal in the advancement of bioconjugation, targeted drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Features of Bromoacetamido-PEG2-Azide

Bromoacetamido-PEG2-Azide is a versatile chemical tool engineered with three key components: a bromoacetamido group, a discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a terminal azide (B81097) group.[1][2] This strategic design allows for a sequential and controlled bioconjugation strategy, where each functional group plays a distinct and crucial role.

The bromoacetamido group serves as a thiol-reactive handle. It readily participates in nucleophilic substitution reactions with the sulfhydryl groups of cysteine residues in proteins and peptides, forming a stable thioether bond.[3] This reaction is highly efficient and provides a robust method for attaching the linker to a biomolecule of interest.

The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide moiety can react with alkyne-containing molecules, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[1][2] This allows for the attachment of a second molecule, such as a therapeutic payload, a fluorescent dye, or another biomolecule.

The central PEG2 spacer is a short, hydrophilic chain composed of two ethylene (B1197577) glycol units. This spacer imparts several beneficial properties to the linker and the resulting conjugate.

The Pivotal Role of the PEG2 Spacer

The discrete PEG2 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the conjugate, improving its formulation, handling, and pharmacokinetic properties.[4]

-

Flexibility and Reduced Steric Hindrance: The PEG2 spacer provides a flexible linkage between the conjugated molecules. This flexibility can be critical for maintaining the biological activity of the protein or antibody by minimizing steric hindrance that might otherwise interfere with its target binding.

-

Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications.[5]

The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While longer PEG chains can further enhance solubility and circulation half-life, a shorter PEG2 spacer is often advantageous in maintaining a more compact and defined structure of the final conjugate.

Quantitative Data on PEG2 Spacer Properties

The selection of the PEG spacer length can significantly impact the physicochemical and biological properties of the resulting conjugate. The following table summarizes quantitative data from a study on a 68Ga-labeled bombesin (B8815690) analog, comparing the effects of different short PEG spacer lengths.

| Property | PEG2 Spacer | PEG3 Spacer | PEG4 Spacer | PEG6 Spacer | Reference |

| LogD (Octanol/Water Partition Coefficient) | -2.27 ± 0.07 | -2.41 ± 0.04 | -2.45 ± 0.05 | -2.50 ± 0.09 | [5][6] |

| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | [5][6] |

As demonstrated in the table, increasing the PEG spacer length from PEG2 to PEG6 resulted in a slight increase in hydrophilicity (lower LogD value) and a moderate decrease in binding affinity (higher IC50 value) for this specific bombesin analog.

Experimental Protocols

The following are detailed, generalized methodologies for the two-step conjugation process using Bromoacetamido-PEG2-Azide.

Protocol 1: Thiol-Alkylation of a Cysteine-Containing Protein/Peptide

This protocol describes the first step of conjugation, where the bromoacetamido group of the linker reacts with a cysteine residue on a protein or peptide.

Materials:

-

Cysteine-containing protein or peptide

-

Bromoacetamido-PEG2-Azide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

-

Reducing agent (e.g., TCEP, DTT) if cysteine residues are in a disulfide bond

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free sulfhydryl groups by incubating with a reducing agent according to standard protocols. Subsequently, remove the reducing agent using a desalting column.

-

Linker Preparation: Dissolve Bromoacetamido-PEG2-Azide in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG2-Azide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the second step, where the azide-functionalized protein/peptide is conjugated to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized protein/peptide (from Protocol 1)

-

DBCO- or BCN-containing molecule (e.g., drug, fluorophore)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Payload Preparation: Dissolve the DBCO- or BCN-containing molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Click Reaction: Add a 2- to 10-fold molar excess of the DBCO/BCN-payload stock solution to the azide-modified protein solution.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE (if the payload significantly alters the molecular weight).

-

Final Purification: Purify the final conjugate from excess payload and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

-

Characterization: Characterize the final conjugate for purity, identity, and concentration using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using Bromoacetamido-PEG2-Azide.

Caption: Workflow for ADC synthesis using Bromoacetamido-PEG2-Azide.

Logical Relationship of Bioconjugation Reactions

The versatility of Bromoacetamido-PEG2-Azide stems from the orthogonal reactivity of its two functional ends. This allows for a controlled, stepwise conjugation process.

Caption: Orthogonal reactivity of Bromoacetamido-PEG2-Azide.

References

A Beginner's Guide to Bioconjugation with Bromoacetamido-PEG2-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG2-Azide, a heterobifunctional linker critical to the field of bioconjugation. Designed for both beginners and experienced researchers, this document details the core principles, experimental protocols, and key applications of this versatile reagent, with a focus on its role in constructing antibody-drug conjugates (ADCs) and other protein modifications.

Introduction to Bromoacetamido-PEG2-Azide

Bromoacetamido-PEG2-Azide is a chemical crosslinker featuring two distinct reactive functionalities connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a sequential, two-step conjugation strategy, providing precise control over the linking of biomolecules.

-

Bromoacetamide Group: This functional group is highly reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides. The reaction, a nucleophilic substitution, forms a stable and irreversible thioether bond.[1]

-

Azide (B81097) Group: The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[2] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing an alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) group.[2][3][4]

-

PEG2 Spacer: The short diethylene glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which can help to mitigate protein aggregation, a common challenge when working with hydrophobic molecules.[5]

The unique architecture of Bromoacetamido-PEG2-Azide makes it an invaluable tool for creating complex bioconjugates, such as ADCs, where a cytotoxic drug is precisely attached to a targeting antibody.[1][]

Core Chemical Properties and Reactivity

A clear understanding of the chemical properties of Bromoacetamido-PEG2-Azide is fundamental to its successful application.

| Property | Value | Reference |

| Molecular Formula | C8H15BrN4O3 | [3] |

| Molecular Weight | 295.13 g/mol | [3] |

| Bromoacetamide Reactivity | Thiol-reactive (primarily with cysteine) | [7] |

| Optimal pH for Bromoacetamide-Thiol Reaction | ≥ 8.0 | [8] |

| Azide Reactivity | Alkyne, DBCO, BCN reactive via Click Chemistry | [2][3] |

| Resulting Linkage (Bromoacetamide) | Stable Thioether Bond | [1] |

| Resulting Linkage (Azide) | Stable Triazole Ring | [2] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for a typical two-stage bioconjugation using Bromoacetamido-PEG2-Azide.

Stage 1: Thiol-Reactive Conjugation to a Protein

This protocol describes the conjugation of the bromoacetamide group of the linker to cysteine residues on a protein, such as a monoclonal antibody (mAb).

Materials:

-

Protein (e.g., mAb) with accessible cysteine residues (if necessary, interchain disulfides can be partially reduced using a mild reducing agent like TCEP).

-

Bromoacetamido-PEG2-Azide

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 8.0-8.5.

-

Quenching Reagent: 1 M N-acetylcysteine or 1 M L-cysteine in conjugation buffer.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).

Procedure:

-

Protein Preparation:

-

If the protein does not have free cysteine residues, perform a partial reduction of disulfide bonds. Incubate the protein with a 2-5 molar excess of TCEP (tris(2-carboxyethyl)phosphine) in conjugation buffer for 1-2 hours at room temperature.

-

Remove the excess TCEP using a desalting column, exchanging the buffer with conjugation buffer (pH 8.0-8.5).

-

Determine the protein concentration using a spectrophotometer at 280 nm.

-

-

Reagent Preparation:

-

Prepare a stock solution of Bromoacetamido-PEG2-Azide in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the Bromoacetamido-PEG2-Azide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a 10-fold molar excess of the quenching reagent (relative to the linker) to consume any unreacted bromoacetamide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the azide-functionalized protein from excess linker and quenching reagent using an appropriate method such as SEC or dialysis.

-

Stage 2: Click Chemistry Ligation

This stage involves the reaction of the newly introduced azide group on the protein with an alkyne- or DBCO-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye). Two common methods are presented below.

Materials:

-

Azide-functionalized protein (from Stage 1).

-

Alkyne-functionalized molecule of interest.

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Copper ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

-

Reducing agent: Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the azide-functionalized protein with a 3-10 fold molar excess of the alkyne-functionalized molecule.[3]

-

-

Catalyst Preparation:

-

In a separate tube, prepare the copper/ligand premix by adding the CuSO4 stock solution to the ligand stock solution at a 1:5 molar ratio.[9] Mix gently.

-

-

Click Reaction:

-

Add the copper/ligand premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.[3]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[3]

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final bioconjugate using SEC, dialysis, or another suitable chromatography method to remove the copper catalyst, excess reagents, and byproducts.

-

Materials:

-

Azide-functionalized protein (from Stage 1).

-

DBCO-functionalized molecule of interest.

-

Reaction Buffer: PBS, pH 7.4 (or other compatible buffer).

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

In a reaction tube, add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the reaction buffer.[2] Ensure the final concentration of the organic solvent is below 10% (v/v).

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times can be optimized based on the specific reactants.[10]

-

-

Purification:

-

Purify the final bioconjugate using SEC, dialysis, or another appropriate method to remove any unreacted DBCO-functionalized molecule.

-

Quantitative Data and Performance Characteristics

The efficiency of bioconjugation reactions is influenced by several factors. The tables below summarize key quantitative parameters.

Bromoacetamide-Thiol Conjugation

| Parameter | Typical Value/Range | Notes |

| Optimal pH | 8.0 - 9.0 | The reaction rate is significantly slower at neutral pH.[11] |

| Molar Excess of Linker | 5 - 20 fold | Optimization is required to balance conjugation efficiency with the risk of non-specific modification. |

| Reaction Time | 2 - 12 hours | Dependent on temperature, pH, and reactant concentrations. |

| Bond Stability | High (Irreversible) | The resulting thioether bond is more stable than the adduct formed from maleimide (B117702) chemistry, which can undergo a retro-Michael reaction.[1] |

Click Chemistry Ligation

| Parameter | CuAAC | SPAAC (with DBCO) |

| Reaction Yield | Generally >90% | Typically quantitative |

| Reaction Rate | Fast (minutes to a few hours) | Very fast (can be on the order of seconds to hours)[4] |

| Catalyst Required | Yes (Copper) | No |

| Biocompatibility | Less suitable for live cells due to copper cytotoxicity | Highly suitable for in vivo and live-cell applications[4] |

| Molar Excess of Alkyne/DBCO | 3 - 10 fold | 1.5 - 5 fold |

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in using Bromoacetamido-PEG2-Azide.

Caption: Experimental workflow for a two-stage bioconjugation.

Caption: Conceptual diagram of ADC assembly.

Conclusion

Bromoacetamido-PEG2-Azide is a powerful and versatile heterobifunctional linker that enables precise and controlled bioconjugation. Its dual reactivity allows for a sequential approach, first targeting cysteine residues to form a stable thioether bond, followed by highly efficient click chemistry to attach a second molecule of interest. This methodology is particularly valuable in the development of sophisticated biotherapeutics like antibody-drug conjugates, where control over the drug-to-antibody ratio and linker stability are paramount. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage Bromoacetamido-PEG2-Azide to advance their work in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. labinsights.nl [labinsights.nl]

- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction to thiol-reactive and azide-reactive linkers

An In-depth Technical Guide to Thiol-Reactive and Azide-Reactive Linkers for Researchers, Scientists, and Drug Development Professionals.

Introduction to Bioconjugation Linkers

In the fields of molecular biology, drug development, and materials science, the ability to covalently link molecules to create functional constructs is paramount. This process, known as bioconjugation, relies on the use of chemical linkers—molecules that form a stable bridge between two or more different molecules. Among the most powerful tools in the bioconjugation toolkit are thiol-reactive and azide-reactive linkers. These linkers offer high specificity and efficiency, enabling the precise construction of complex biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors.[1][2]

This guide provides a detailed exploration of the core chemistries, experimental protocols, and applications of thiol- and azide-reactive linkers, designed to equip researchers and drug development professionals with the knowledge to effectively utilize these versatile reagents.

Thiol-Reactive Linkers: Targeting Cysteine Residues

The sulfhydryl group (-SH) of cysteine residues is a prime target for specific bioconjugation. Its relatively low abundance in proteins compared to other functional groups like amines, and its high nucleophilicity, make it ideal for site-specific modification. In many proteins, cysteines exist as disulfide bonds (-S-S-), which are unreactive towards most thiol-reactive linkers.[2] Therefore, a reduction step is often necessary to generate free, reactive thiols.[3]

Major Classes of Thiol-Reactive Functional Groups

Several classes of chemical groups have been developed to react specifically with thiols. The choice of linker depends on the desired reactivity, stability of the final conjugate, and the specific application.

-

Maleimides: These are the most common thiol-reactive groups. They react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. The reaction is highly efficient and specific for thiols at a pH of 6.5-7.5.[4] However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to limited stability in vivo.[5]

-

Haloacetyls (Iodoacetamides and Bromoacetamides): These groups react with thiols through a nucleophilic substitution reaction, forming a stable thioether bond. They are generally less reactive than maleimides and may exhibit some off-target reactivity towards other nucleophilic residues like histidine and methionine at higher pH.[2][6]

-

Pyridyl Disulfides: These linkers undergo a thiol-disulfide exchange reaction with free sulfhydryl groups. A key advantage of this chemistry is that the reaction releases a chromophore, pyridine-2-thione, which allows for real-time monitoring of the conjugation progress by spectrophotometry. The resulting disulfide bond is reversible and can be cleaved by reducing agents.[2]

-

Vinyl Sulfones: This group also reacts with thiols via a Michael addition mechanism, forming a highly stable thioether linkage that is resistant to hydrolysis.[4][7] The reaction proceeds efficiently at a slightly alkaline pH (8.0-9.0).

Quantitative Data: Comparison of Thiol-Reactive Linkers

The selection of a thiol-reactive linker is often guided by its reaction kinetics and the stability of the resulting conjugate. The table below summarizes key quantitative parameters for common thiol-reactive functional groups.

| Functional Group | Reaction Mechanism | Optimal pH | Relative Reaction Rate | Bond Stability |

| Maleimide (B117702) | Michael Addition | 6.5 - 7.5 | Very Fast[6] | Stable, but susceptible to retro-Michael reaction[5] |

| Iodoacetamide | Nucleophilic Substitution | 7.5 - 8.5 | Fast[6] | Very Stable |

| Bromoacetamide | Nucleophilic Substitution | 7.5 - 8.5 | Moderate[6] | Very Stable |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | 7.0 - 8.0 | Moderate | Reversible (cleavable disulfide bond) |

| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Moderate to Fast[7] | Very Stable |

Experimental Workflow: Protein Labeling with a Thiol-Reactive Linker

The following diagram illustrates a typical workflow for conjugating a thiol-reactive linker, such as one containing a maleimide group, to a protein.

Caption: Workflow for site-specific protein conjugation using a thiol-reactive linker.

Detailed Experimental Protocol: Maleimide Labeling of an Antibody

This protocol provides a general method for labeling an antibody with a maleimide-containing molecule (e.g., a fluorescent dye).

Materials:

-

Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4).[3]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM).

-

Maleimide-functionalized molecule stock solution (10 mM in anhydrous DMSO or DMF).[3]

-

Reaction Buffer: Degassed 0.1 M Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2.

-

Quenching solution: L-cysteine or 2-mercaptoethanol (B42355) (100 mM).

-

Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or size-exclusion chromatography (SEC) system.

Procedure:

-

Protein Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.[3]

-

Reduction of Disulfide Bonds (Optional): If targeting interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[3]

-

Removal of Reducing Agent: If a reduction step was performed, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as excess reducing agent will quench the maleimide linker.

-

Conjugation: Immediately add the maleimide-linker solution to the reduced (or naturally thiolated) antibody solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[3]

-

Incubation: Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

-

Quenching: Add a quenching solution to a final concentration of ~10-fold molar excess over the initial maleimide concentration to react with any unreacted linker. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column or by using SEC.[1]

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[3]

Azide-Reactive Linkers: The Power of Bioorthogonal Chemistry

The azide (B81097) group (-N₃) is the cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes.[8] Azides are small, metabolically stable, and virtually absent from biological systems, making them ideal chemical handles for highly specific ligations.[9] Azide-reactive chemistry, often referred to as "click chemistry," is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[10]

Major Classes of Azide-Reactive Chemistries

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][10] The reaction is extremely efficient and can be performed in aqueous buffers. The potential cytotoxicity of copper is a consideration for live-cell applications, but this can be mitigated by using copper-chelating ligands like THPTA.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain provides the activation energy needed to react with an azide, forming a triazole ring without any catalyst.[8] While highly bioorthogonal, SPAAC reactions are generally slower than their copper-catalyzed counterparts.

-

Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate which is then trapped to form a stable amide bond.[8]

-

Photo-activated Nitrene Formation: Upon exposure to UV light (typically 250-350 nm), aryl azides can form highly reactive nitrene intermediates.[11][12] These nitrenes are not specific to a single functional group and can insert into C-H and N-H bonds or react with double bonds, making them useful for photo-crosslinking applications to capture molecular interactions.[11][13]

Quantitative Data: Comparison of Azide-Reactive Linkers

| Reaction Name | Reactive Partner | Catalyst Required | Relative Reaction Rate | Key Feature |

| CuAAC | Terminal Alkyne | Yes (Copper I) | Very Fast | High efficiency and reaction rate.[9] |

| SPAAC | Strained Alkyne | No | Moderate to Fast | Copper-free, highly bioorthogonal.[8] |

| Staudinger Ligation | Phosphine | No | Slow to Moderate | Forms a native-like amide bond.[8] |

| Photochemical Ligation | Various (C-H, N-H) | No (UV Light) | Very Fast (on activation) | Spatiotemporal control of reaction.[11] |

Reaction Mechanisms: CuAAC vs. SPAAC

The following diagram illustrates the fundamental difference between the catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Caption: Comparison of catalyzed (CuAAC) and catalyst-free (SPAAC) click chemistry reactions.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[9]

-

Azide-linker/dye stock solution (10 mM in DMSO).[14]

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).[9]

-

Ligand stock solution (e.g., 50 mM THPTA in water).[9]

-

Reducing agent stock solution: Sodium Ascorbate (B8700270) (100 mM in water, freshly prepared).[9]

-

Quenching/stop solution (50 mM EDTA).[9]

-

Purification system (e.g., SEC or dialysis).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A 10-50 fold molar excess of the azide linker over the protein is typically used.[9]

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand is typically used at a 5-fold excess over the copper.

-

Reaction Initiation: Add the catalyst premix to the protein-linker solution. The final copper concentration is typically in the range of 0.1-1 mM.[9]

-

Reduction to Cu(I): Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. The final concentration of the reducing agent is typically 0.5-5 mM.[9]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[9]

-

Quenching: Stop the reaction by adding the EDTA solution to chelate the copper catalyst.[9]

-

Purification: Remove excess reagents and the catalyst-ligand complex using SEC or dialysis to obtain the purified bioconjugate.[9]

Applications in Research and Drug Development

Thiol- and azide-reactive linkers are indispensable in a wide array of applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Thiol-maleimide chemistry is a common strategy for conjugating drugs to reduced interchain disulfides on the antibody.[2][15]

-

Protein Labeling: Attaching fluorescent dyes or biotin (B1667282) tags to proteins allows for their visualization in cells, tissues, and biochemical assays.[2]

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, these linkers are used to synthesize proteolysis-targeting chimeras (PROTACs) that bring a target protein and an E3 ubiquitin ligase into proximity.

-

Surface Immobilization: Covalently attaching proteins or peptides to surfaces is crucial for developing biosensors, microarrays, and biocompatible materials.[16]

-

Hydrogel Formation: Cross-linking polymers with these reactive handles is a common method for creating hydrogels for 3D cell culture and tissue engineering applications.[6]

Conclusion

Thiol-reactive and azide-reactive linkers represent two of the most robust and versatile strategies in modern bioconjugation. Thiol-reactive linkers provide a direct and efficient method for modifying native or engineered cysteine residues, with a range of reactivities and stabilities to suit different needs. Azide-reactive linkers, particularly those used in click chemistry, offer unparalleled specificity and bioorthogonality, enabling complex conjugations in biological environments with minimal side reactions. A thorough understanding of their underlying chemical principles, reaction kinetics, and experimental protocols, as outlined in this guide, is essential for researchers and developers aiming to design and synthesize novel bioconjugates for therapeutic, diagnostic, and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]

- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. benchchem.com [benchchem.com]

- 10. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences [mdpi.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comprehensive Guide for Surface Modification Protocols with Chemical Linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to Bromoacetamido-PEG2-Azide: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Bromoacetamido-PEG2-Azide, a heterobifunctional crosslinker essential in bioconjugation and drug development. The guide details the chemical's properties, potential hazards, and recommended procedures for safe use, storage, and disposal. Furthermore, it outlines detailed experimental protocols for its primary applications in thiol-alkylation and azide-alkyne click chemistry.

Chemical and Physical Properties

Bromoacetamido-PEG2-Azide is a versatile molecule featuring a bromoacetamido group for reaction with thiol-containing molecules and an azide (B81097) group for click chemistry applications.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions.[4]

| Property | Value |

| Synonyms | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-bromoacetamide |

| CAS Number | 932741-12-3 |

| Molecular Formula | C8H15BrN4O3 |

| Molecular Weight | 295.14 g/mol |

| Appearance | Varies (often a solid or oil) |

| Purity | Typically >95% |

| Solubility | Soluble in Chloroform, DMSO, DMAC, DMF, MeOH, DCM |

Safety and Hazard Information

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin irritation (Category 2) |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |

Personal Protective Equipment (PPE) and Handling

To ensure safe handling and minimize exposure, the following personal protective equipment and handling guidelines should be strictly followed:

-

Ventilation : Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Skin and Body Protection : Wear a lab coat and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

-

Hygiene : Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

Bromoacetamido-PEG2-Azide is a bifunctional linker primarily used in a two-step bioconjugation process. The bromoacetamido group reacts with thiol groups (e.g., from cysteine residues in proteins), and the azide group can then be used in a click chemistry reaction with an alkyne-containing molecule.[1][2]

Protocol for Thiol-Alkylation of a Cysteine-Containing Peptide

This protocol describes the conjugation of Bromoacetamido-PEG2-Azide to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

Bromoacetamido-PEG2-Azide

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., HPLC or dialysis cassettes)

Procedure:

-

Peptide Preparation : Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Linker Preparation : Prepare a 10-20 mM stock solution of Bromoacetamido-PEG2-Azide in DMF or DMSO.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG2-Azide stock solution to the peptide solution.

-

Incubation : Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

-

Quenching : Add a quenching reagent in a 10-fold molar excess over the initial amount of Bromoacetamido-PEG2-Azide to consume any unreacted linker. Incubate for 30 minutes at room temperature.

-

Purification : Purify the resulting azide-functionalized peptide using a suitable method such as reverse-phase HPLC or dialysis to remove excess linker and quenching reagent.

-

Analysis : Characterize the purified product by mass spectrometry to confirm successful conjugation.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized peptide (from section 3.1) and an alkyne-containing molecule (e.g., a fluorescent dye or biotin).[7][8][9]

Materials:

-

Azide-functionalized peptide

-

Alkyne-containing molecule

-

Click chemistry buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 1 M sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand solution (e.g., 50 mM THPTA in water)

-

Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

-

Reactant Preparation : Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the click chemistry buffer. A 2- to 10-fold molar excess of the alkyne-containing molecule is recommended.

-

Catalyst Premix : In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO4 to THPTA is common.[10] Let the mixture stand for a few minutes.

-

Reaction Initiation : Add the catalyst premix to the solution containing the azide and alkyne. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[10]

-

Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

-

Purification : Purify the final bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

-

Analysis : Characterize the final product by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a fluorescent dye was used).

Visualizations

Reaction Mechanism of Bromoacetamido-PEG2-Azide

The following diagram illustrates the two-step reaction mechanism of Bromoacetamido-PEG2-Azide.

Caption: Two-step bioconjugation using Bromoacetamido-PEG2-Azide.

Experimental Workflow for Protein Labeling

The diagram below outlines the general experimental workflow for labeling a protein with Bromoacetamido-PEG2-Azide followed by a click chemistry reaction.

Caption: General experimental workflow for protein bioconjugation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Bromoacetamido-PEG2-azide, 932741-12-3 | BroadPharm [broadpharm.com]

- 3. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 4. Bromoacetamido-PEG2-azide-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. jenabioscience.com [jenabioscience.com]

Bromoacetamido-PEG2-Azide molecular weight and formula

For researchers, scientists, and professionals in drug development, Bromoacetamido-PEG2-Azide is a valuable heterobifunctional linker. Its unique structure, featuring a thiol-reactive bromoacetamide group and an azide (B81097) handle for click chemistry, enables the straightforward and efficient conjugation of diverse molecules. This guide provides detailed information on its properties, experimental applications, and a visual representation of its utility in bioconjugation workflows.

Core Properties of Bromoacetamido-PEG2-Azide

A clear understanding of the fundamental properties of Bromoacetamido-PEG2-Azide is essential for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C8H15BrN4O3 | [1][2] |

| Molecular Weight | 295.14 g/mol | [1][2] |

| CAS Number | 932741-12-3 | [1][2] |

Bioconjugation Experimental Workflow

Bromoacetamido-PEG2-Azide is primarily utilized in a two-step bioconjugation strategy. The first step involves the reaction of the bromoacetamide moiety with a thiol-containing molecule, such as a protein with cysteine residues. The second step leverages the azide group for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction with an alkyne-modified molecule.

References

Methodological & Application

A Step-by-Step Guide to Utilizing Bromoacetamido-PEG2-Azide in Click Chemistry for Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-Azide is a heterobifunctional linker that serves as a versatile tool in the field of bioconjugation, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs). This reagent possesses two distinct reactive moieties: a bromoacetamido group and a terminal azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamido group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a nucleophilic substitution reaction. The azide group enables highly specific and efficient "click chemistry" reactions with alkyne-functionalized molecules.

This document provides a comprehensive guide for the use of Bromoacetamido-PEG2-Azide, detailing a two-step conjugation strategy. The first step involves the selective labeling of a thiol-containing biomolecule with the linker. The second step is the subsequent attachment of a payload or reporter molecule via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a starting point for researchers, and optimization may be necessary for specific applications.

Data Presentation

Table 1: Key Properties of Bromoacetamido-PEG2-Azide

| Property | Value |

| Molecular Formula | C₈H₁₅BrN₄O₃ |

| Molecular Weight | 295.14 g/mol |

| Purity | >95% |

| Storage Conditions | -20°C, desiccated, protected from light |

Table 2: Recommended Reaction Conditions for Thiol-Bromoacetamide Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Balances thiol reactivity with selectivity over other nucleophilic groups.[1][2][3] |

| Molar Excess of Linker | 5 - 20 fold over thiol | Should be optimized to maximize conjugation efficiency while minimizing non-specific reactions.[4] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can increase selectivity. |

| Reaction Time | 2 - 16 hours | Monitor reaction progress to determine the optimal duration.[4] |

Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (copper-free)[5] |

| Reaction Rate | Very Fast | Fast |

| Biocompatibility | Potentially cytotoxic due to copper, more suitable for in vitro applications. | Highly biocompatible, suitable for in vivo and live cell applications.[6] |

| Alkyne Partner | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |

| Key Reagents | CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA, TBTA) | DBCO-functionalized molecule |

Experimental Protocols

Part 1: Thiol-Specific Labeling of a Protein with Bromoacetamido-PEG2-Azide

This protocol describes the initial conjugation of the bromoacetamido group of the linker to a cysteine residue on a protein.

1.1. Materials Required:

-